molecular formula C12H9F2NO B1630203 (5-(2,5-Difluorophenyl)pyridin-3-yl)methanol CAS No. 887974-23-4

(5-(2,5-Difluorophenyl)pyridin-3-yl)methanol

Cat. No.: B1630203
CAS No.: 887974-23-4
M. Wt: 221.2 g/mol
InChI Key: XLZCFEQIAPLXAN-UHFFFAOYSA-N
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Description

(5-(2,5-Difluorophenyl)pyridin-3-yl)methanol: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a difluorophenyl group attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 2,5-difluorobenzaldehyde with a pyridine derivative under specific conditions. One common method includes the use of a Grignard reagent, where the 2,5-difluorobenzaldehyde is reacted with a pyridine Grignard reagent to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (5-(2,5-Difluorophenyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (5-(2,5-Difluorophenyl)pyridin-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound towards specific biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Fluorinated compounds are known for their improved metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorine atoms can enhance material properties such as hydrophobicity and thermal stability .

Mechanism of Action

The mechanism of action of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to increased binding affinity and specificity towards certain biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

  • (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol
  • (5-(2,4-Difluorophenyl)pyridin-3-yl)methanol
  • (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol

Comparison: Compared to its analogs, (5-(2,5-Difluorophenyl)pyridin-3-yl)methanol exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic distribution, steric effects, and overall reactivity. As a result, this compound may demonstrate different biological activities and chemical reactivity compared to its similar compounds .

Properties

IUPAC Name

[5-(2,5-difluorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-10-1-2-12(14)11(4-10)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCFEQIAPLXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=CC(=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647012
Record name [5-(2,5-Difluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-23-4
Record name [5-(2,5-Difluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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